REACTION_CXSMILES
|
Br[CH2:2][C:3]1[N:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19]([O:21]C)=O)[C:11](=[O:23])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[NH3:24]>COCCO>[CH:6]1[C:5]2[N:4]3[C:19](=[O:21])[C:14]4[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=4[N:12]=[C:3]3[CH2:2][NH:24][C:11](=[O:23])[C:10]=2[CH:9]=[CH:8][CH:7]=1
|
Name
|
2-bromomethyl-3-(2-methoxycarbonylphenyl)-4H-quinazolin-4-one
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Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
BrCC1=NC2=CC=CC=C2C(N1C1=C(C=CC=C1)C(=O)OC)=O
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Name
|
liquid
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
FILTRATION
|
Details
|
the colourless crystals are filtered off
|
Type
|
WASH
|
Details
|
washed several times with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(NCC=3N(C21)C(C=2C=CC=CC2N3)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |